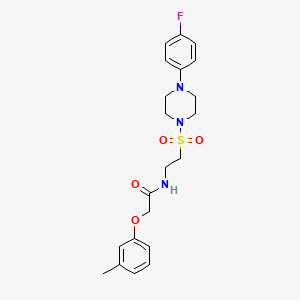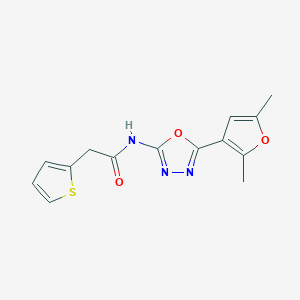
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as DOTA, is a chemical compound that has been extensively studied in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains both oxygen and nitrogen atoms in its structure. DOTA has been found to have a wide range of applications in scientific research, including as a fluorescent probe, a radioligand, and a drug delivery agent.
Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activity
One area of application for related compounds involves antimicrobial evaluation and hemolytic activity studies. For instance, derivatives of 2,5-disubstituted 1,3,4-oxadiazole compounds, which share structural similarities with the compound , have been prepared and assessed for their antimicrobial effectiveness. These studies often aim to explore the pharmacological potential of such compounds, identifying them as active against various microbial species. For example, compounds synthesized through a series of transformations starting from aryl/aralkyl organic acids showed notable antimicrobial activity, with specific derivatives displaying potent antimicrobial properties against a selected panel of microbes. Additionally, these compounds were evaluated for their hemolytic activity to assess their cytotoxicity towards human cells, with most compounds exhibiting low toxicity, suggesting their viability for further biological screenings (Gul et al., 2017).
Anti-inflammatory Potential
The anti-inflammatory activity of 1,3,4-oxadiazole derivatives is another significant area of research. These compounds have been synthesized and evaluated for their potential to inhibit inflammatory responses in various models. For instance, substituted 1,3,4-oxadiazoles have been reported to possess anti-inflammatory activity, demonstrated through tests like the Carrageenan-induced edema test in rat paw. These studies aim to understand the compounds' mechanism of action and their effectiveness in reducing inflammation compared to standard reference drugs (Nargund et al., 1994).
Anticancer Screening
The exploration of 1,3,4-oxadiazole compounds extends into anticancer research, where novel analogs are synthesized and screened for their cytotoxic activities against various cancer cell lines. This research focuses on identifying compounds that can selectively target cancer cells, offering potential pathways for the development of new anticancer agents. For example, certain imidazothiadiazole analogs, structurally related to the compound of interest, have shown promising results against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Abu-Melha, 2021).
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-6-11(9(2)19-8)13-16-17-14(20-13)15-12(18)7-10-4-3-5-21-10/h3-6H,7H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPXIADQPDTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

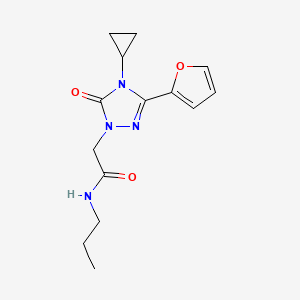
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)


![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)

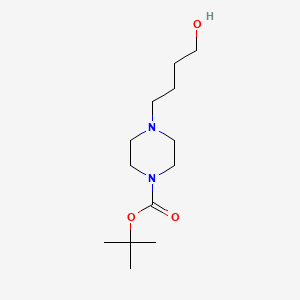


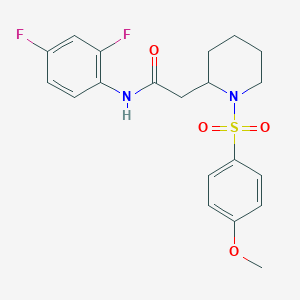
![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)
